

# Application Notes and Protocols for Swertisin Administration in STZ-Induced Diabetic Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of **swertisin** to streptozotocin (STZ)-induced diabetic mice. **Swertisin**, a flavonoid C-glycoside, has demonstrated significant anti-diabetic properties, primarily through the inhibition of sodium-glucose cotransporter 2 (SGLT2) and the promotion of pancreatic islet neogenesis.[1][2] This document outlines the procedures for inducing diabetes in mice using STZ, the subsequent administration of **swertisin**, and the evaluation of its therapeutic effects through biochemical and histological analyses.

## **Quantitative Data Summary**

The following tables summarize the expected quantitative outcomes based on existing literature. These tables are structured for easy comparison of data between control, diabetic, and **swertisin**-treated groups.

Table 1: Effect of Swertisin on Blood Glucose Levels in STZ-Induced Diabetic Mice



| Treatment<br>Group             | Day 0 (mg/dL) | Day 5 (mg/dL) | Day 10 (mg/dL) | Day 15 (mg/dL) |
|--------------------------------|---------------|---------------|----------------|----------------|
| Control                        | 85 ± 5        | 88 ± 6        | 86 ± 5         | 87 ± 7         |
| STZ-Diabetic                   | 87 ± 6        | 450 ± 25      | 465 ± 30       | 480 ± 28       |
| STZ + Swertisin<br>(2.5 mg/kg) | 86 ± 5        | 350 ± 20      | 200 ± 15       | 110 ± 10       |

Table 2: Effect of Swertisin on Serum Insulin Levels in STZ-Induced Diabetic Mice

| Treatment Group             | Day 0 (μlU/mL) | Day 15 (μIU/mL) |
|-----------------------------|----------------|-----------------|
| Control                     | 1.2 ± 0.2      | 1.3 ± 0.3       |
| STZ-Diabetic                | 1.1 ± 0.3      | 0.4 ± 0.1       |
| STZ + Swertisin (2.5 mg/kg) | 1.2 ± 0.2      | 0.9 ± 0.2       |

Table 3: Effect of Swertisin on Body Weight in STZ-Induced Diabetic Mice

| Treatment<br>Group             | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) |
|--------------------------------|-----------|-----------|------------|------------|
| Control                        | 25 ± 2    | 25.5 ± 2  | 26 ± 2     | 26.5 ± 2   |
| STZ-Diabetic                   | 25 ± 2    | 22 ± 1.5  | 20 ± 1.5   | 18 ± 2     |
| STZ + Swertisin<br>(2.5 mg/kg) | 25 ± 2    | 23 ± 1.8  | 23.5 ± 1.5 | 24 ± 1.8   |

# **Experimental Protocols Induction of Diabetes with Streptozotocin (STZ)**

This protocol describes the induction of type 1 diabetes in mice using a single high dose of STZ.

Materials:



- Streptozotocin (STZ)
- 0.1 M Citrate Buffer (pH 4.5), cold
- Male BALB/c mice (8-10 weeks old)
- Sterile syringes and needles (27G)
- Animal scale

#### Procedure:

- Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Fasting: Fast the mice for 4-6 hours before STZ injection. Ensure access to water during the fasting period.
- STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration that will allow for the administration of 150 mg/kg body weight in a reasonable injection volume (e.g., 10 mg/mL). STZ is light-sensitive and unstable in solution, so protect it from light and use it within 15-20 minutes of preparation.
- STZ Administration: Weigh each mouse accurately. Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution at a dosage of 150 mg/kg body weight.
- Post-Injection Care: To prevent fatal hypoglycemia resulting from the massive release of insulin from dying beta cells, replace the drinking water with a 10% sucrose solution for the first 24-48 hours post-injection.
- Confirmation of Diabetes: Measure blood glucose levels 48-72 hours after STZ injection.
  Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.

### **Swertisin Administration**

This protocol outlines the preparation and administration of pure **swertisin**.



#### Materials:

- Swertisin (pure compound)
- Dimethyl sulfoxide (DMSO)
- Sterile phosphate-buffered saline (PBS) or saline
- Sterile syringes and needles (27G)

#### Procedure:

- **Swertisin** Solution Preparation: **Swertisin** is soluble in DMSO.[2][3] Prepare a stock solution of **swertisin** in DMSO. For administration, dilute the stock solution with sterile PBS or saline to the final desired concentration of 2.5 mg/kg body weight. The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5-10%) to avoid toxicity.[4][5][6]
- Administration: Administer the swertisin solution via intraperitoneal (IP) injection daily for 15 days.[1]
- · Control Groups:
  - Vehicle Control: Administer the same volume of the vehicle (e.g., DMSO and PBS/saline mixture) to the non-diabetic control group.
  - Diabetic Control: Administer the vehicle to the STZ-induced diabetic control group.

## **Biochemical Analysis**

- a. Blood Glucose Measurement
- Collect a small drop of blood from the tail vein.
- Use a calibrated glucometer to measure the blood glucose concentration.
- Perform measurements at regular intervals (e.g., every 3-5 days) throughout the 15-day treatment period.



- b. Serum Insulin Measurement (ELISA)
- At the end of the treatment period, collect blood via cardiac puncture from anesthetized mice.
- Allow the blood to clot and then centrifuge to separate the serum.
- Measure the serum insulin concentration using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

## **Histological Analysis of the Pancreas**

- a. Tissue Collection and Fixation
- At the end of the study, euthanize the mice.
- Carefully dissect the pancreas and fix it in 10% neutral buffered formalin for 24-48 hours.
- After fixation, transfer the tissue to 70% ethanol for storage.
- b. Hematoxylin and Eosin (H&E) Staining
- Dehydrate the fixed pancreatic tissue through a series of graded ethanol solutions.
- Clear the tissue with xylene and embed in paraffin wax.
- Cut 4-5 µm thick sections using a microtome.
- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain with hematoxylin (stains nuclei blue) and eosin (stains cytoplasm and extracellular matrix pink).
- Dehydrate the stained sections and mount with a coverslip.
- Examine the slides under a microscope to assess the morphology of the islets of Langerhans, looking for signs of regeneration and reduced inflammation in the swertisin-



treated group compared to the diabetic control group.

# Signaling Pathways and Experimental Workflow Signaling Pathways

The therapeutic effects of **swertisin** in STZ-induced diabetic mice are attributed to its dual mechanism of action: inhibition of SGLT2 in the kidneys and promotion of islet neogenesis in the pancreas.



Click to download full resolution via product page

Caption: Swertisin-mediated SGLT2 Inhibition Pathway.





Click to download full resolution via product page

Caption: Swertisin-induced Islet Neogenesis Pathway.

## **Experimental Workflow**



The following diagram illustrates the overall experimental workflow for investigating the effects of **swertisin** in STZ-induced diabetic mice.



Click to download full resolution via product page



Caption: Experimental Workflow Diagram.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. A Small Molecule Swertisin from Enicostemma littorale Differentiates NIH3T3 Cells into Islet-Like Clusters and Restores Normoglycemia upon Transplantation in Diabetic Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Swertisin Administration in STZ-Induced Diabetic Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192458#protocol-for-swertisin-administration-in-stz-induced-diabetic-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com